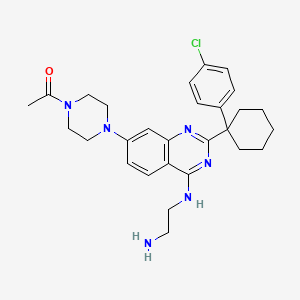

DCAF1 binder 1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C28H35ClN6O |

|---|---|

分子量 |

507.1 g/mol |

IUPAC名 |

1-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C28H35ClN6O/c1-20(36)34-15-17-35(18-16-34)23-9-10-24-25(19-23)32-27(33-26(24)31-14-13-30)28(11-3-2-4-12-28)21-5-7-22(29)8-6-21/h5-10,19H,2-4,11-18,30H2,1H3,(H,31,32,33) |

InChIキー |

GGEKTDCCHNVLNE-UHFFFAOYSA-N |

正規SMILES |

CC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=NC(=N3)C4(CCCCC4)C5=CC=C(C=C5)Cl)NCCN |

製品の起源 |

United States |

Foundational & Exploratory

DCAF1's Function in Cell Cycle Regulation and Progression: A Technical Guide

Introduction

DDB1- and CUL4-Associated Factor 1 (DCAF1), also known as Viral Protein R Binding Protein (VprBP), is a crucial substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[1][2] The CRL4 E3 ligase, composed of a Cullin 4 (CUL4A or CUL4B) scaffold, the RING protein RBX1, and the adaptor protein DDB1, is a master regulator of protein turnover, playing a pivotal role in fundamental cellular processes including DNA replication, damage repair, and cell cycle progression.[3][4] DCAF1 functions by bridging specific substrate proteins to the DDB1-CUL4 core ligase, thereby targeting them for polyubiquitination and subsequent degradation by the 26S proteasome.[5]

Given its central role in protein homeostasis, the dysregulation of DCAF1 is implicated in various pathologies, including cancer and viral infections. Notably, DCAF1 is essential for cell proliferation and survival; its depletion is often associated with severe defects in cell cycle progression and is pan-lethal in many cell lines. This guide provides an in-depth technical overview of the multifaceted functions of DCAF1 in regulating the cell cycle, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways involved.

The Core Machinery: DCAF1 in E3 Ubiquitin Ligase Complexes

DCAF1 is a large, multi-domain protein that serves as a substrate specificity determinant for E3 ubiquitin ligases. Its primary role is within the CRL4 complex, where its C-terminal WD40 domain interacts with DDB1. This interaction positions DCAF1 to recruit specific substrates for ubiquitination.

Uniquely among DCAF proteins, DCAF1 can service two distinct E3 ubiquitin ligases. Besides the RING-type CRL4, DCAF1 also associates with the HECT-type E3 ligase EDD (also called UBR5) in a complex with DYRK2 kinase, known as the 'EDVP' complex. This dual-service capability allows DCAF1 to regulate a broader array of substrates and cellular processes, including cytoskeletal organization.

DCAF1's Role in Cell Cycle Progression

DCAF1 exerts control over multiple phases of the cell cycle by targeting key regulatory proteins. Its depletion leads to an accumulation of cells in the S and G2 phases, indicating critical roles in DNA replication and mitotic entry.

S-Phase Progression and DNA Replication

Evidence points to DCAF1's involvement in regulating DNA replication. DCAF1 and CUL4A associate with chromatin during the S and G2 phases. A key substrate in this process is MCM10, a DNA replication licensing factor. Under conditions of cellular stress, DCAF1 directs the degradation of MCM10, potentially acting as a checkpoint to halt replication. Depletion of DCAF1 has been shown to increase the "firing" of new replication forks, suggesting a role in preventing re-replication and maintaining genomic stability.

G2/M Transition: The FoxM1 and PLK4 Axes

DCAF1's role in the G2/M transition is particularly complex, involving both protein degradation and transcriptional co-activation.

Dual Regulation of FoxM1: The transcription factor FoxM1 is a master regulator of G2/M progression, driving the expression of genes essential for mitosis, such as CCNB1 (Cyclin B1) and PLK1. DCAF1 modulates FoxM1 activity in a highly cell-cycle-specific manner:

-

S Phase: DCAF1, as part of the CRL4 complex, targets FoxM1 for polyubiquitination and degradation, helping to keep its activity low during DNA replication.

-

G2/M Phase: DCAF1 disengages from the CRL4 complex and instead associates with FoxM1 on the promoters of its target genes. In this context, DCAF1 functions as a transcriptional co-activator, promoting the expression of mitotic genes and facilitating entry into M phase.

Depletion of DCAF1 impairs the expression of FoxM1 target genes and blocks cells from progressing from G2 into mitosis.

Control of PLK4 Levels: Polo-like kinase 4 (PLK4) is the master kinase that governs centriole duplication. Its levels must be tightly controlled to prevent centrosome amplification. While the SCF-TrCP E3 ligase regulates PLK4 at the G1/S transition, recent evidence shows that CRL4-DCAF1 targets PLK4 for degradation specifically during the G2 phase. This G2-phase degradation is crucial to prevent premature centriole disengagement, which would improperly license the next round of duplication. DCAF1 binds PLK4 during interphase, with ubiquitination peaking in G2.

p53-Dependent Cell Cycle Control

DCAF1 is a negative regulator of the tumor suppressor p53. It controls p53 through at least two distinct mechanisms:

-

Promoting Degradation: DCAF1 is required for the efficient polyubiquitination of p53 by its primary E3 ligase, MDM2. Depletion of DCAF1 leads to a significant stabilization and accumulation of p53 protein.

-

Transcriptional Repression: DCAF1 can be recruited to the promoters of p53 target genes, where it functions to block transcriptional activation by recruiting histone deacetylase 1 (HDAC1).

By suppressing p53, DCAF1 also downregulates p53's downstream effector genes, most notably the cyclin-dependent kinase inhibitors (CDKIs) p21 and p27. These inhibitors act as crucial brakes on the cell cycle, primarily by inhibiting cyclin-CDK complexes to prevent entry into S phase. Therefore, by keeping p53, p21, and p27 levels in check, DCAF1 helps promote cell cycle entry and proliferation.

Beyond the E3 Ligase: Kinase and Co-activator Functions

While its role as a substrate receptor is primary, DCAF1 possesses intrinsic functions that also impact cell cycle regulation.

-

Kinase Activity: DCAF1 contains a kinase-like domain and can directly phosphorylate histone H2A at threonine 120 (H2AT120p). This phosphorylation mark is associated with the repression of tumor suppressor genes, adding another layer to DCAF1's ability to influence cell cycle control via chromatin remodeling.

-

Transcriptional Co-activation: As described with FoxM1, DCAF1 can directly associate with transcription factors on chromatin to promote gene expression, a role independent of its canonical function in the CRL4 complex.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating DCAF1's role in cell cycle progression.

Table 1: Effect of DCAF1 Depletion on Cell Cycle Phase Distribution

| Cell Line | Experimental Condition | % Cells in S Phase | % Cells in G2/M Phase | Reference |

|---|---|---|---|---|

| U2OS | DCAF1 siRNA | Increased | Increased |

| HeLa | DCAF1 siRNA | Increased | Increased | |

Table 2: Effect of DCAF1 Depletion on Mitotic Entry

| Cell Line | Treatment | Metric | Result | Reference |

|---|---|---|---|---|

| U2OS | Control siRNA | % Mitotic Cells (P-H3+) | 8.0% | |

| U2OS | DCAF1 siRNA #1 | % Mitotic Cells (P-H3+) | 2.8% |

| U2OS | DCAF1 siRNA #2 | % Mitotic Cells (P-H3+) | 0.5% | |

Key Experimental Methodologies

The study of DCAF1 function relies on a combination of molecular and cell biology techniques. Below are generalized protocols for key experiments.

siRNA-Mediated Knockdown and Cell Cycle Analysis

This workflow is used to assess the phenotypic consequences of DCAF1 depletion on cell cycle progression.

Protocol Details:

-

Transfection: Use 20-50 nM of siRNA duplexes with a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.

-

Fixation: For flow cytometry, slowly add ice-cold 70% ethanol to the cell pellet while vortexing and fix overnight at -20°C.

-

Staining: For DNA content, resuspend fixed cells in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). For mitotic index, incubate permeabilized cells with a primary antibody against phospho-histone H3 (Ser10), followed by a fluorescently-labeled secondary antibody.

-

Analysis: Acquire data on a flow cytometer. Analyze DNA content histograms using cell cycle analysis software (e.g., FlowJo, ModFit LT).

Co-Immunoprecipitation (Co-IP)

This technique is used to validate physical interactions between DCAF1 and its putative substrates (e.g., FoxM1, PLK4).

Protocol Outline:

-

Cell Lysis: Lyse cells transfected with tagged proteins (or endogenous protein) in a non-denaturing lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

-

Pre-clearing: Incubate lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-FLAG for FLAG-PLK4, or anti-DCAF1) overnight at 4°C.

-

Complex Capture: Add protein A/G beads to capture the antibody-antigen complexes.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the "bait" protein and the suspected interacting "prey" protein.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if DCAF1 directly associates with the promoters of specific genes, such as those regulated by FoxM1.

Protocol Outline:

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Cell Lysis & Sonication: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., anti-DCAF1, anti-FoxM1) or a control IgG.

-

Complex Capture: Use protein A/G beads to pull down the antibody-chromatin complexes.

-

Washing: Perform stringent washes to remove non-specifically bound chromatin.

-

Elution & Reverse Cross-links: Elute the complexes and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter regions of target genes to quantify the amount of enriched DNA.

Conclusion and Implications for Drug Development

DCAF1 is a master regulator of the cell cycle, operating through multiple, interconnected mechanisms. Its role as a substrate receptor for the CRL4 E3 ligase places it at the center of pathways controlling DNA replication, mitotic entry, and tumor suppression. Furthermore, its kinase and transcriptional co-activator functions add significant layers of complexity to its regulatory capacity. The essential, pan-lethal nature of DCAF1 in proliferating cells makes it a compelling, albeit challenging, target for therapeutic intervention in oncology.

Future drug development efforts could focus on:

-

Targeted Protein Degradation: Developing Proteolysis-Targeting Chimeras (PROTACs) that utilize DCAF1 to degrade oncogenic proteins.

-

Inhibiting DCAF1-Substrate Interactions: Designing small molecules that specifically block the interaction between DCAF1 and key oncogenic substrates or viral proteins.

-

Modulating DCAF1 Activity: Exploring ways to inhibit the non-canonical kinase or transcriptional activities of DCAF1.

A deeper understanding of the structural basis for DCAF1's substrate recognition and its dynamic regulation throughout the cell cycle will be paramount to successfully targeting this multifaceted protein for therapeutic benefit.

References

- 1. DCAF1 (VprBP): emerging physiological roles for a unique dual-service E3 ubiquitin ligase substrate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CRL4-DCAF1 Ubiquitin Ligase Dependent Functions of HIV Viral Protein R and Viral Protein X - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. ABD1 is an Arabidopsis DCAF substrate receptor for CUL4-DDB1-based E3 ligases that acts as a negative regulator of abscisic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure and Interaction Landscape of the DCAF1 WD40 Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDB1- and CUL4-associated factor 1 (DCAF1), also known as VprBP (Vpr-binding protein), is a crucial component of the CUL4-DDB1 E3 ubiquitin ligase complex, where it functions as a substrate receptor. Its C-terminal WD40 repeat domain serves as a versatile platform for the recruitment of a diverse array of cellular and viral proteins, thereby playing a pivotal role in numerous cellular processes, including cell cycle regulation, DNA damage response, and apoptosis. The hijacking of DCAF1 by lentiviral accessory proteins, such as HIV-1's Vpr and HIV-2's Vpx, underscores its significance in viral pathogenesis and has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the structure of the DCAF1 WD40 domain and its intricate interactions with various binders.

Structure of the DCAF1 WD40 Repeat Domain

The DCAF1 WD40 domain, typically spanning residues 1081–1388, adopts a highly conserved seven-bladed β-propeller structure.[1] Each "blade" of the propeller is composed of approximately 40-60 amino acids that form a four-stranded anti-parallel β-sheet. This doughnut-shaped architecture provides a stable scaffold with multiple potential interaction surfaces, including the top, bottom, and circumference of the propeller. The central channel of the β-propeller is a prominent feature and a key site for the binding of many interacting proteins and small molecules.

Interaction of the DCAF1 WD40 Domain with Binders

The DCAF1 WD40 domain serves as a hub for a multitude of protein-protein interactions, mediating the recruitment of substrates to the CRL4DCAF1 E3 ubiquitin ligase for subsequent ubiquitination and degradation.

Viral Protein Binders: Vpr and Vpx

Lentiviral accessory proteins Vpr (from HIV-1) and Vpx (from HIV-2 and SIV) directly engage the DCAF1 WD40 domain to hijack the host's ubiquitin-proteasome system.[2][3] This interaction is critical for viral replication and pathogenesis. Vpr utilizes this interaction to induce G2/M cell cycle arrest, creating a more favorable environment for viral replication.[4] Vpx, on the other hand, recruits the host restriction factor SAMHD1 to the DCAF1 complex, leading to its degradation and thereby promoting reverse transcription in myeloid cells. While both Vpr and Vpx bind to the DCAF1 WD40 domain, the precise molecular determinants of these interactions exhibit subtle differences. A conserved Wx4Φx2Φx3AΦxH motif present in both Vpr and Vpx has been identified as a crucial element for DCAF1 binding.

Cellular Protein Binders: SAMHD1 and UNG2

Beyond its interactions with viral proteins, the DCAF1 WD40 domain also engages with cellular proteins. The interaction with SAMHD1 is mediated by Vpx, which acts as a molecular bridge between DCAF1 and SAMHD1. In contrast, the interaction with Uracil-DNA Glycosylase 2 (UNG2) is facilitated by the HIV-1 Vpr protein. Vpr creates a novel binding interface on the DCAF1 surface for the recruitment and subsequent degradation of UNG2.

Small Molecule Inhibitors

The central pocket of the DCAF1 WD40 domain has emerged as a druggable target for the development of small molecule inhibitors. These inhibitors can disrupt the protein-protein interactions mediated by DCAF1, offering a potential therapeutic strategy against HIV infection and certain cancers. Various compounds have been identified that bind to the DCAF1 WD40 domain with affinities ranging from nanomolar to micromolar concentrations.

Quantitative Binding Data

The binding affinities of various small molecules to the DCAF1 WD40 domain have been characterized using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

| Compound/Binder | Method | Affinity (KD) | Reference |

| Z1391232269 | SPR | 11.5 ± 4.2 μM | |

| Compound 3c (R-enantiomer) | SPR | 13.5 ± 0.2 μM | |

| Compound 3d (S-enantiomer) | SPR | 490 ± 90 nM | |

| Compound 3d (S-enantiomer) | ITC | 932 ± 150 nM | |

| OICR-8268 (26e) | SPR | 38 nM | |

| CYCA-117-70 | SPR | ~70 μM |

Signaling Pathways Involving DCAF1

DCAF1 is implicated in several key signaling pathways, often acting as a negative regulator.

p53 Signaling Pathway

DCAF1 has been shown to negatively regulate the tumor suppressor protein p53. DCAF1 can promote the MDM2-mediated ubiquitination and subsequent degradation of p53. Additionally, DCAF1 can be recruited to the promoters of p53 target genes, where it functions to block transcriptional activation.

Hippo Signaling Pathway

DCAF1 is a negative regulator of the Hippo signaling pathway, a critical pathway for controlling organ size and tissue homeostasis. DCAF1, as part of the CRL4 E3 ligase complex, targets the core Hippo pathway kinases LATS1 and LATS2 for ubiquitination and subsequent degradation or inactivation. This leads to the activation of the downstream transcriptional co-activator YAP.

HIV-1 Vpr-Induced G2 Arrest

HIV-1 Vpr hijacks the CRL4-DCAF1 complex to induce a G2 cell cycle arrest. Vpr acts as an adaptor, recruiting an unknown cellular host factor(s) to the E3 ligase for ubiquitination and degradation. The degradation of this factor(s) leads to the activation of the ATR kinase and subsequent cell cycle arrest.

Experimental Protocols

Detailed methodologies are essential for the successful study of DCAF1 and its interactions. Below are outlines for key experimental protocols.

Protein Expression and Purification of DCAF1 WD40 Domain

Expression in E. coli (from inclusion bodies):

-

Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the DCAF1 WD40 domain, often with an N-terminal His6-tag.

-

Culture Growth: Grow the transformed bacteria in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture for 4-6 hours at 30°C or overnight at 18°C.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication.

-

Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies. Wash the inclusion bodies multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.

-

Solubilization and Refolding: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea). Refold the protein by rapid dilution or dialysis into a refolding buffer.

-

Purification: Purify the refolded protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a pure and homogenous protein sample.

Expression in Baculovirus/Insect Cells:

-

Cloning: Subclone the DCAF1 WD40 domain into a baculovirus transfer vector (e.g., pFastBac).

-

Bacmid Generation: Transform E. coli DH10Bac cells with the transfer vector to generate a recombinant bacmid.

-

Transfection and Virus Amplification: Transfect insect cells (e.g., Sf9) with the recombinant bacmid to produce an initial stock of recombinant baculovirus (P1). Amplify the virus stock to obtain a high-titer stock (P2 or P3).

-

Protein Expression: Infect a large-scale culture of insect cells (e.g., Sf9 or High Five™) with the high-titer baculovirus stock. Harvest the cells 48-72 hours post-infection.

-

Purification: Lyse the cells and purify the soluble recombinant DCAF1 WD40 domain using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

-

Chip Preparation: Select a suitable sensor chip (e.g., CM5) and activate the surface using a mixture of EDC and NHS.

-

Ligand Immobilization: Immobilize the purified DCAF1 WD40 domain onto the activated sensor chip surface via amine coupling. A reference channel should be prepared by deactivating the surface with ethanolamine (B43304) without protein immobilization.

-

Analyte Injection: Prepare a series of dilutions of the binder (analyte) in a suitable running buffer. Inject the analyte solutions over the sensor and reference channels at a constant flow rate.

-

Data Collection: Monitor the change in the refractive index (measured in Response Units, RU) in real-time to obtain sensorgrams showing the association and dissociation phases of the interaction.

-

Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

-

Sample Preparation: Prepare the purified DCAF1 WD40 domain and the binder in identical, thoroughly degassed buffer to minimize heats of dilution.

-

Instrument Setup: Load the DCAF1 WD40 domain solution into the sample cell of the calorimeter and the binder solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the binder into the DCAF1 solution while maintaining a constant temperature.

-

Data Acquisition: Measure the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of the binder to DCAF1. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions in a cellular context.

-

Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer containing protease inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., Vpr) overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., DCAF1).

Experimental Workflow

The following diagram illustrates a general workflow for studying the interaction between DCAF1 and a potential binder.

Conclusion

The DCAF1 WD40 domain stands as a critical nexus for cellular signaling and a key battleground in the host-pathogen arms race. Its well-defined structure and amenability to a range of biochemical and biophysical techniques make it an exemplary system for studying protein-protein interactions. A thorough understanding of its structure, interaction landscape, and the signaling pathways it governs is paramount for the development of novel therapeutics targeting a spectrum of diseases, from viral infections to cancer. This guide provides a foundational framework for researchers embarking on the study of this multifaceted and crucial protein domain.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A novel DCAF1-binding motif required for Vpx-mediated degradation of nuclear SAMHD1 and Vpr-induced G2 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. Defining the interactions and role of DCAF1/VPRBP in the DDB1-cullin4A E3 ubiquitin ligase complex engaged by HIV-1 Vpr to induce a G2 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of DCAF1-Targeted Therapeutics: Unraveling the Discovery of the First Selective Binders

A Technical Guide for Researchers and Drug Development Professionals

DDB1- and CUL4-associated factor 1 (DCAF1) has emerged as a critical substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a pivotal role in cellular homeostasis and protein degradation.[1] Its function is hijacked by lentiviruses like HIV and SIV to degrade antiviral host factors, making it a compelling therapeutic target.[1][2] This technical guide delves into the seminal discoveries of the first selective small-molecule binders of the DCAF1 WD40 repeat (WDR) domain, providing an in-depth look at the innovative screening and validation methodologies that paved the way for novel therapeutic strategies, including the development of Proteolysis Targeting Chimeras (PROTACs).

The Ubiquitin-Proteasome System and the Role of DCAF1

The ubiquitin-proteasome system (UPS) is the primary mechanism for targeted protein degradation in eukaryotic cells. This process involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches ubiquitin chains to substrate proteins, marking them for destruction by the proteasome. DCAF1 acts as a substrate receptor within the Cullin-RING E3 ligase 4 (CRL4) complex, specifically CRL4DCAF1, recognizing and presenting specific proteins for ubiquitination.[3]

Figure 1: The DCAF1-mediated ubiquitin-proteasome pathway.

Discovery of the First Selective DCAF1 Binders: Three Pioneering Approaches

The initial breakthroughs in targeting DCAF1 were not from a single discovery but rather a series of parallel efforts employing distinct and innovative methodologies. This guide details three such landmark discoveries.

AI-Powered Discovery: The Identification of CYCA-117-70

In a pioneering approach that leveraged artificial intelligence in the absence of any known ligands, researchers identified CYCA-117-70 as a selective binder for the DCAF1 WDR domain.[1]

The discovery process involved a multi-step computational and experimental cascade.

Figure 2: Workflow for the discovery of CYCA-117-70.

-

Virtual Screening with MatchMaker: A proteome-scale drug–target interaction prediction model, MatchMaker, was used to score a large compound library against three predicted pockets on the DCAF1 WDR domain. The top 10,000 scoring compounds for each pocket were pooled.

-

Cheminformatics and Docking: The pooled compounds were filtered based on their MatchMaker proteome binding profiles to remove non-specific binders. The remaining candidates underwent molecular docking simulations to predict their binding poses within the DCAF1 WDR domain.

-

Surface Plasmon Resonance (SPR): 101 commercially available compounds were selected for experimental validation. SPR was used to measure the binding affinity of these compounds to the purified DCAF1 WDR domain. This technique detects changes in the refractive index at the surface of a sensor chip when a ligand (compound) binds to an immobilized protein (DCAF1).

-

X-ray Crystallography: To confirm the binding mode, the DCAF1 WDR domain was co-crystallized with CYCA-117-70. The resulting high-resolution structure revealed that the compound selectively occupies the central cavity of the WDR domain.

| Compound | Method | Binding Affinity (KD) | Ligand Efficiency (LE) |

| CYCA-117-70 | SPR | 70 µM | 0.21 |

Table 1: Biophysical characterization of CYCA-117-70 binding to DCAF1.

DNA-Encoded Library (DEL) Screening: The Path to OICR-8268

A high-throughput screening approach using a DNA-encoded library of 114 billion compounds led to the discovery of a potent and selective nanomolar DCAF1 binder, OICR-8268.

This discovery began with a massive library screen, followed by hit validation and structure-guided chemical optimization.

Figure 3: Workflow for the discovery of OICR-8268.

-

DNA-Encoded Library (DEL) Technology: A library of 114 billion unique small molecules, each tagged with a unique DNA barcode, was screened against the immobilized DCAF1 WDR domain. Compounds that bound to the protein were enriched and identified by sequencing their DNA tags.

-

Hit Validation (Biophysical Assays):

-

Differential Scanning Fluorimetry (DSF): This technique measures the thermal stability of a protein. A binding compound will typically increase the melting temperature (ΔTm) of the protein. The initial hit, Z1391232269, stabilized DCAF1 with a ΔTm > 2 °C.

-

Surface Plasmon Resonance (SPR): Used to confirm binding and quantify the binding affinity (KD) of the initial hit and subsequent optimized compounds.

-

Isothermal Titration Calorimetry (ITC): An orthogonal method to confirm binding and determine thermodynamic parameters. The binding of Z1391232269 was confirmed with a KD of 9 µM.

-

-

Structure-Guided Optimization: The co-crystal structure of DCAF1 with the initial hit revealed a suboptimal binding geometry. This structural information guided the synthesis of analogues, leading to the more potent S-enantiomer (compound 3d) and ultimately to OICR-8268 (compound 26e).

-

Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in a cellular environment. OICR-8268 demonstrated cellular target engagement with an EC50 of 10 µM.

| Compound | Method | Binding Affinity (KD) | DSF (ΔTm) | Cellular Engagement (EC50) |

| Z1391232269 (Initial Hit) | SPR | 11.5 ± 4.2 µM | > 2 °C | Not Reported |

| Z1391232269 (Initial Hit) | ITC | 9 µM | - | Not Reported |

| 3d (S-enantiomer) | SPR | 490 ± 90 nM | 2.8 °C @ 25 µM | Not Reported |

| 3d (S-enantiomer) | ITC | 932 ± 150 nM | - | Not Reported |

| OICR-8268 (26e) | SPR | 38 ± 1.5 nM | Concentration-dependent increase | 10 µM (CETSA) |

| OICR-8268 (26e) | ITC | 216 ± 76 nM | - | - |

Table 2: Biophysical and cellular characterization of DCAF1 binders from the DEL screen.

Knowledge-Based Focused Screening: A Rapid Path to Novel Binders

Leveraging existing knowledge of WDR domain binders, researchers at Novartis rapidly identified novel DCAF1 binders through an iterative focused screening campaign.

This strategy involved a small, curated library and sensitive biophysical techniques for hit identification and characterization.

References

DCAF1: A Pivotal Regulator in Cellular Signaling and p53 Tumor Suppressor Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DDB1- and CUL4-Associated Factor 1 (DCAF1), also known as VprBP, is a multifaceted protein that functions as a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, and also possesses intrinsic kinase activity. Its integral role in a multitude of cellular processes, including cell cycle progression, DNA damage response, and transcriptional regulation, has positioned it as a protein of significant interest in both fundamental biology and therapeutic development. A critical facet of DCAF1's function is its intricate and often inhibitory regulation of the p53 tumor suppressor protein. This technical guide provides a comprehensive overview of DCAF1's involvement in cellular pathways, with a particular focus on its modulation of p53. It includes a summary of known substrates and interacting partners, detailed methodologies for key experimental procedures, and visual representations of the pertinent signaling cascades.

Introduction to DCAF1

DCAF1 is a key component of the CRL4 E3 ubiquitin ligase complex, which is a major player in the ubiquitin-proteasome system responsible for the degradation of a wide array of cellular proteins. The CRL4 complex consists of a Cullin 4 (CUL4A or CUL4B) scaffold protein, the RING-box protein 1 (RBX1), and the DNA damage-binding protein 1 (DDB1).[1] DCAF1 acts as a substrate receptor, binding to DDB1 and recruiting specific target proteins for ubiquitination and subsequent proteasomal degradation.[2] Beyond its role as a substrate receptor, DCAF1 has been shown to possess serine/threonine kinase activity, notably phosphorylating histone H2A at threonine 120, which is associated with transcriptional repression.[3] This dual functionality underscores the complexity of DCAF1's regulatory roles in the cell.

The CRL4-DCAF1 E3 Ubiquitin Ligase Complex

The assembly and function of the CRL4-DCAF1 complex are central to its ability to regulate diverse cellular processes. DCAF1's WD40 domain is crucial for its interaction with DDB1.[4] The complex can exist in different oligomeric states, which may influence its activity.[5]

DCAF1 Substrates and Interacting Proteins

DCAF1's broad impact on cellular function is reflected in the diversity of its substrates and interacting partners. These interactions are often context-dependent and can be influenced by cell type and cellular state.

| Category | Protein | Function/Pathway | Reference |

| CRL4-DCAF1 Substrates | p53 | Tumor suppressor, cell cycle arrest, apoptosis | |

| FoxM1 | Transcription factor, cell cycle progression | ||

| MCM10 | DNA replication and repair | ||

| Katanin p60 | Microtubule-severing enzyme, cell division | ||

| TERT | Telomerase reverse transcriptase | ||

| UNG2 | Uracil-DNA glycosylase, DNA repair | ||

| SAMHD1 | dNTP hydrolase, innate immunity | ||

| PWP1 | Ribosome biogenesis factor | ||

| Interacting Proteins | DDB1 | CRL4 component, adaptor protein | |

| CUL4A/B | CRL4 scaffold protein | ||

| RBX1 | CRL4 RING finger protein | ||

| MDM2 | E3 ubiquitin ligase for p53 | ||

| RAG1 | V(D)J recombination | ||

| DYRK2 | Serine/threonine kinase | ||

| EDD/UBR5 | HECT-type E3 ubiquitin ligase |

DCAF1 in p53 Regulation

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, inducing cell cycle arrest, apoptosis, or senescence to prevent the propagation of damaged cells. DCAF1 has emerged as a key negative regulator of p53 through multiple mechanisms.

Ubiquitination-Dependent Regulation

DCAF1 contributes to the degradation of p53 by modulating the activity of MDM2, the primary E3 ubiquitin ligase for p53. Depletion of DCAF1 has been shown to stabilize p53 and increase the expression of its target genes, such as p21 and Bax. While the precise mechanism is still under investigation, evidence suggests that DCAF1 is required for efficient MDM2-mediated polyubiquitination of p53. One proposed model involves DCAF1's regulation of ribosome biogenesis; DCAF1 loss leads to the accumulation of free ribosomal proteins, such as RPL11, which can bind to and inhibit MDM2, thereby stabilizing p53.

Ubiquitination-Independent Regulation

In addition to its role in p53 degradation, DCAF1 can also suppress p53's transcriptional activity directly. DCAF1 has been shown to interact with the C-terminal domain of p53 and is recruited to the promoters of p53 target genes. This recruitment can lead to the suppression of p53-mediated transcription. This inhibitory effect is thought to be mediated, at least in part, by DCAF1's association with histone deacetylase 1 (HDAC1) and its ability to block the histone acetyltransferase activity of p300/CBP.

Furthermore, DCAF1 possesses intrinsic kinase activity and can phosphorylate p53 at serine 367. This phosphorylation event attenuates p53's transcriptional and growth-suppressive activities by promoting its proteasomal degradation.

Experimental Protocols

The following are generalized protocols for key experiments used to study the DCAF1-p53 axis. Researchers should optimize these protocols for their specific experimental systems.

Co-Immunoprecipitation (Co-IP) of DCAF1 and p53

This protocol is designed to determine if DCAF1 and p53 interact in vivo.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein A/G magnetic beads

-

Anti-DCAF1 antibody (for immunoprecipitation)

-

Anti-p53 antibody (for Western blotting)

-

IgG control antibody

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., Laemmli sample buffer)

Procedure:

-

Culture and treat cells as required.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the anti-DCAF1 antibody or IgG control overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes by boiling the beads in elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-p53 antibody.

In Vitro Ubiquitination Assay

This assay determines if DCAF1 can mediate the ubiquitination of p53 in a reconstituted system.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant CRL4-DCAF1 complex (E3 ligase)

-

Recombinant p53 protein (substrate)

-

Biotinylated-Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

Procedure:

-

Set up the reaction mixture containing E1, E2, CRL4-DCAF1, p53, biotinylated-ubiquitin, and ATP in the reaction buffer.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding Laemmli sample buffer and boiling.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Detect ubiquitinated p53 using streptavidin-HRP or an anti-p53 antibody. Higher molecular weight bands or a smear indicates ubiquitination.

DCAF1 Knockdown using siRNA

This protocol is for reducing the expression of DCAF1 to study the functional consequences on p53 levels.

Materials:

-

DCAF1-specific siRNA oligonucleotides

-

Non-targeting control siRNA

-

Lipid-based transfection reagent

-

Opti-MEM or other serum-free medium

-

Complete cell culture medium

Procedure:

-

Plate cells to be 30-50% confluent at the time of transfection.

-

Dilute siRNA and transfection reagent separately in serum-free medium.

-

Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

-

Add the siRNA-lipid complexes to the cells in complete medium.

-

Incubate for 24-72 hours.

-

Harvest cells and analyze DCAF1 knockdown efficiency and p53 protein levels by Western blotting.

Conclusion and Future Directions

DCAF1 is a critical regulator of cellular homeostasis, with its influence extending to numerous pathways, most notably the p53 tumor suppressor network. Its dual functionality as a substrate receptor for an E3 ligase and as a kinase highlights its complex role in controlling protein stability and gene expression. The negative regulation of p53 by DCAF1 through both ubiquitination-dependent and -independent mechanisms makes it an attractive target for therapeutic intervention in cancers where p53 function is compromised. Future research should focus on elucidating the precise molecular mechanisms of DCAF1-mediated p53 regulation in different cellular contexts and on the development of specific inhibitors of DCAF1's various functions. A deeper understanding of the DCAF1-p53 axis will undoubtedly open new avenues for cancer therapy.

References

- 1. VprBP/DCAF1 Regulates the Degradation and Nonproteolytic Activation of the Cell Cycle Transcription Factor FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Molecular Manipulation of DCAF1 by the Lentiviral Accessory Proteins Vpr and Vpx - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DCAF1 (VprBP): emerging physiological roles for a unique dual-service E3 ubiquitin ligase substrate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

Exploring DCAF1 as a potential therapeutic target in oncology.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DDB1 and CUL4 associated factor 1 (DCAF1), a substrate receptor for the CRL4 E3 ubiquitin ligase complex, is emerging as a compelling therapeutic target in oncology. Its multifaceted role in critical cellular processes, including cell cycle progression, DNA damage response, and the regulation of key oncogenic signaling pathways, positions it as a pivotal player in cancer development and progression.[1][2][3] Overexpression of DCAF1 has been observed in numerous malignancies and often correlates with poor patient prognosis.[4][5] This guide provides a comprehensive overview of DCAF1's function in cancer, details its involvement in crucial signaling cascades, presents quantitative data on its expression and therapeutic targeting, and outlines key experimental protocols for its investigation.

The Role of DCAF1 in Cancer Biology

DCAF1, also known as VprBP, functions as a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, which is composed of CUL4A or CUL4B, DDB1, and RBX1. This complex mediates the ubiquitination and subsequent proteasomal degradation of a wide array of substrate proteins, thereby regulating their stability and function. DCAF1 is unique in its ability to also associate with the HECT-type E3 ligase EDD/UBR5, expanding its regulatory reach.

Dysregulation of DCAF1 has been implicated in the pathogenesis of various cancers. It has been shown to promote cell proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT). For instance, in pancreatic cancer, DCAF1 promotes tumor growth and metastasis by activating the PTEN/PI3K/Akt signaling pathway. In hepatocellular carcinoma, DCAF1 interacts with PARD3 to activate the Akt signaling pathway, thereby promoting tumor progression. Furthermore, DCAF1 has been identified as an essential gene for the survival of multiple myeloma cells. Under conditions of glucose deprivation, a common feature of the tumor microenvironment, DCAF1 can promote cancer cell survival by mediating the degradation of Rheb and subsequent inactivation of the mTORC1 pathway.

DCAF1 in Key Oncogenic Signaling Pathways

DCAF1 exerts its influence on tumorigenesis through its interaction with and regulation of several critical signaling pathways.

The CRL4-DCAF1 E3 Ubiquitin Ligase Complex

The canonical function of DCAF1 is as a substrate receptor within the CRL4 E3 ubiquitin ligase complex. This complex plays a central role in protein homeostasis and has been implicated in a multitude of cellular processes relevant to cancer.

Caption: The CRL4-DCAF1 E3 ubiquitin ligase complex.

The Hippo Pathway

The Hippo signaling pathway is a critical regulator of organ size and a key tumor suppressor pathway. DCAF1 has been shown to negatively regulate the Hippo pathway by targeting the core kinases Lats1 and Lats2 for ubiquitination and degradation. This leads to the activation of the downstream effector YAP, a potent oncoprotein.

Caption: DCAF1-mediated regulation of the Hippo pathway.

The PTEN/PI3K/Akt Pathway

The PI3K/Akt signaling pathway is one of the most frequently activated pathways in human cancers, promoting cell survival, growth, and proliferation. DCAF1 has been demonstrated to promote the ubiquitination of the tumor suppressor PTEN, leading to its degradation and the subsequent activation of the PI3K/Akt pathway.

Caption: DCAF1-mediated activation of the PI3K/Akt pathway.

Data Presentation: DCAF1 in Oncology

DCAF1 Expression in Cancer

Analysis of publicly available databases such as The Cancer Genome Atlas (TCGA) reveals that DCAF1 is frequently overexpressed in a wide range of human cancers.

Table 1: DCAF1 mRNA Expression in Various Cancers (TCGA Data)

| Cancer Type | Expression Status | Prognostic Significance (High Expression) | Reference |

|---|---|---|---|

| Pancreatic Cancer | Significantly overexpressed | Poor prognosis | |

| Hepatocellular Carcinoma | Significantly overexpressed | Poor prognosis | |

| Gastric Cancer | High expression | Shorter survival time | |

| Colon Cancer | Overexpressed | Lower overall survival | |

| Renal Cancer | Prognostic marker | Favorable or unfavorable (context-dependent) |

| Prostate, Bladder, Breast Cancer | Increased expression | Associated with tumor growth | |

Data compiled from various sources citing TCGA and other clinical data. The prognostic significance can vary between studies and cancer subtypes.

Targeting DCAF1: Preclinical Efficacy

The development of small molecule inhibitors and Proteolysis Targeting Chimeras (PROTACs) targeting DCAF1 has shown promising preclinical activity.

Table 2: Efficacy of DCAF1-Targeting Compounds

| Compound Type | Compound Name | Target Protein | Cell Line | Efficacy Metric | Value | Reference |

|---|---|---|---|---|---|---|

| Small Molecule Inhibitor | OICR-8268 | DCAF1 | - | SPR KD | 38 nM | |

| Small Molecule Inhibitor | OICR-8268 | DCAF1 | - | CETSA EC50 | 10 µM | |

| Small Molecule Inhibitor | CYCA-117-70 | DCAF1 | - | Estimated KD | 70 µM | |

| PROTAC | DBt-5 | BTK | TMD8 | DC50 | 0.050 µM | |

| PROTAC | DBt-10 | BTK | TMD8 | DC50 | 0.149 µM | |

| PROTAC | ARD-266 | Androgen Receptor | LNCaP, VCaP, 22Rv1 | DC50 | 0.2-1 nM |

| PROTAC | NC-1 | BTK | Mino | DC50 | 2.2 nM | |

KD (dissociation constant) and EC50 (half-maximal effective concentration) are measures of binding affinity and cellular target engagement, respectively. DC50 (half-maximal degradation concentration) measures the potency of a PROTAC in inducing protein degradation.

Experimental Protocols

CRISPR-Cas9 Screen for DCAF1 Substrate Discovery

This protocol outlines a multiplexed CRISPR screening approach to identify substrates of DCAF1.

Caption: Workflow for a CRISPR-Cas9 screen to identify DCAF1 substrates.

Methodology:

-

Library Preparation: A lentiviral library is generated containing single guide RNAs (sgRNAs) targeting DCAF1 and other E3 ligases, along with a library of green fluorescent protein (GFP)-tagged potential substrate proteins.

-

Cell Transduction: A cell line stably expressing Cas9 is transduced with the lentiviral library at a low multiplicity of infection to ensure most cells receive a single viral particle.

-

Fluorescence-Activated Cell Sorting (FACS): Cells are sorted based on GFP fluorescence. Cells with high GFP levels indicate stabilization of the GFP-tagged substrate, likely due to the knockout of the E3 ligase responsible for its degradation.

-

Next-Generation Sequencing (NGS): Genomic DNA is extracted from the high-GFP cell population, and the sgRNA sequences are amplified and identified by NGS.

-

Data Analysis: Enrichment of sgRNAs targeting DCAF1 in the high-GFP population suggests that the corresponding GFP-tagged protein is a substrate of DCAF1.

Immunoprecipitation-Mass Spectrometry (IP-MS) for DCAF1 Interactome

This protocol describes the identification of DCAF1-interacting proteins.

Methodology:

-

Cell Lysis: Cells expressing endogenous or tagged DCAF1 are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to DCAF1 (or its tag), which is coupled to protein A/G magnetic beads.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The DCAF1-containing protein complexes are eluted from the beads.

-

Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, in-gel digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.

In Vitro Ubiquitination Assay for DCAF1 Activity

This assay reconstitutes the ubiquitination cascade in vitro to confirm that a putative substrate is directly ubiquitinated by the CRL4-DCAF1 complex.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing purified recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), ubiquitin, ATP, and the purified CRL4-DCAF1 complex. The purified substrate protein is then added.

-

Incubation: The reaction is incubated at 37°C to allow for the ubiquitination reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.

-

Western Blot Analysis: The reaction products are separated by SDS-PAGE and analyzed by western blot using antibodies against the substrate protein and/or ubiquitin. The appearance of higher molecular weight bands corresponding to ubiquitinated forms of the substrate confirms DCAF1-mediated ubiquitination.

PROTAC Development and Validation Workflow

This workflow outlines the key steps in the development and validation of DCAF1-based PROTACs.

Caption: A typical workflow for the development and validation of DCAF1-based PROTACs.

Methodology:

-

Design and Synthesis: PROTAC molecules are designed by linking a known DCAF1 binder to a ligand for the target protein of interest via a chemical linker of varying length and composition.

-

Degradation Screening: The synthesized PROTACs are screened in cancer cell lines to assess their ability to induce the degradation of the target protein, typically measured by western blotting or quantitative proteomics.

-

Potency Determination: The half-maximal degradation concentration (DC50) and maximal degradation (Dmax) are determined for the most active PROTACs.

-

Mechanism of Action Studies: To confirm that degradation is occurring via the ubiquitin-proteasome system and is dependent on CRL4-DCAF1, experiments are performed in the presence of proteasome inhibitors (e.g., MG132) and neddylation inhibitors (e.g., MLN4924), which should rescue the degradation. Furthermore, the effect of the PROTAC is evaluated in DCAF1-knockdown or knockout cells to confirm its dependency on the E3 ligase.

-

Selectivity and In Vivo Efficacy: The lead PROTAC is profiled for off-target effects using proteomics and its anti-tumor efficacy and toxicity are evaluated in animal models.

Future Directions and Conclusion

DCAF1 represents a highly promising and druggable node in the landscape of cancer therapy. Its role as a key regulator of multiple oncogenic pathways provides a strong rationale for the development of targeted therapies. The advent of PROTAC technology offers a particularly exciting avenue for therapeutically harnessing DCAF1, enabling the degradation of previously "undruggable" oncoproteins.

Future research should focus on elucidating the full spectrum of DCAF1 substrates in different cancer contexts to better understand its biological functions and to identify new therapeutic opportunities. Further optimization of DCAF1-based PROTACs and the development of potent and selective small molecule inhibitors will be crucial for translating the promise of targeting DCAF1 into effective clinical treatments for cancer patients. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance the exploration of DCAF1 as a next-generation oncology target.

References

The Central Role of DCAF1 in HIV Infection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DDB1- and CUL4-Associated Factor 1 (DCAF1), also known as VprBP (Vpr Binding Protein), stands as a critical host cellular factor manipulated by HIV-1 for successful replication and pathogenesis. As a substrate receptor for the Cullin-4A-RING E3 ubiquitin ligase (CRL4) complex, DCAF1 is hijacked by the HIV-1 accessory protein Vpr. This interaction re-routes the host's ubiquitination machinery to target specific cellular proteins for proteasomal degradation, thereby creating a more favorable environment for the virus. This technical guide provides an in-depth analysis of the DCAF1-Vpr interaction, its downstream consequences, and the experimental methodologies used to elucidate this pivotal viral-host interplay.

The CRL4-DCAF1 E3 Ubiquitin Ligase Complex

The ubiquitin-proteasome system is a fundamental cellular process for protein degradation and turnover. E3 ubiquitin ligases, the largest and most diverse family of ubiquitinating enzymes, provide substrate specificity. The CRL4 complex is a multi-subunit E3 ligase composed of a Cullin 4 (CUL4) scaffold protein, a RING-box protein 1 (RBX1), a DNA damage-binding protein 1 (DDB1) linker, and a variable DCAF substrate receptor. DCAF1 is one of over 50 identified DCAFs, and it plays a crucial role in various cellular processes, including cell cycle regulation and DNA damage response.[1]

Hijacking of DCAF1 by HIV-1 Vpr

The HIV-1 accessory protein Vpr is a 96-amino acid protein that is incorporated into the virion. Upon infection, Vpr is released into the host cell cytoplasm and subsequently imported into the nucleus. Vpr directly interacts with the WD40 domain of DCAF1.[2] This binding event is essential for most of Vpr's known functions. The Vpr Q65R mutant, for instance, is unable to bind DCAF1 and consequently fails to induce G2 cell cycle arrest.[3] The interaction between Vpr and DCAF1 creates a novel interface on the DCAF1 surface, enabling the recruitment of specific host proteins to the CRL4 E3 ligase for ubiquitination and subsequent degradation.[3][4]

Signaling Pathway of Vpr-Mediated CRL4-DCAF1 Hijacking

References

- 1. The Cullin-RING E3 ubiquitin ligase CRL4-DCAF1 complex dimerizes via a short helical region in DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The HIV1 Protein Vpr Acts to Enhance Constitutive DCAF1-Dependent UNG2 Turnover | PLOS One [journals.plos.org]

- 3. tandfonline.com [tandfonline.com]

- 4. HIV-1 Vpr activates host CRL4-DCAF1 E3 ligase to degrade histone deacetylase SIRT7 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of DCAF1 Binder 1: Application Notes and Protocols for Researchers

For research, drug development, and scientific professionals, this document provides detailed application notes and protocols for the chemical synthesis of DCAF1 binder 1, a selective ligand for the CRL4 DCAF1 E3 ligase complex utilized in targeted protein degradation (TPD) research.

DCAF1 (DDB1 and CUL4-associated factor 1) is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). This complex plays a crucial role in the ubiquitin-proteasome system by targeting specific proteins for degradation. Small molecule binders of DCAF1, such as this compound, are valuable research tools for the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.

Chemical Information

| Compound Name | This compound |

| IUPAC Name | 4-{2-[(5-chloro-2-{[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl]amino}phenyl)amino]ethyl}morpholine |

| CAS Number | 3053860-67-3 |

| Molecular Formula | C28H35ClN6O |

| Molecular Weight | 523.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, and Methanol |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process involving the formation of key intermediates. The following protocol is a representative synthesis based on established chemical methodologies.

Materials and Reagents:

-

4-(2-Chloroethyl)morpholine (B1582488) hydrochloride

-

Iron powder

-

Ammonium (B1175870) chloride

-

1-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazole-2-amine

-

Palladium(II) acetate (B1210297)

-

Xantphos

-

Cesium carbonate

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer (MS)

-

High-Performance Liquid Chromatography (HPLC)

Step 1: Synthesis of N1-(4-chloro-2-nitrophenyl)-N2-morpholinoethan-1,2-diamine

-

To a solution of 4-chloro-2-nitroaniline (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).

-

Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N1-(4-chloro-2-nitrophenyl)-N2-morpholinoethan-1,2-diamine.

Step 2: Synthesis of N1-(2-amino-4-chlorophenyl)-N2-morpholinoethan-1,2-diamine

-

Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol (B145695) and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux (around 80 °C) for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.

-

Wash the celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography to afford N1-(2-amino-4-chlorophenyl)-N2-morpholinoethan-1,2-diamine.

Step 3: Synthesis of this compound

-

In a reaction vessel, combine the product from Step 2 (1.0 eq), 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-2-amine (1.1 eq), palladium(II) acetate (0.1 eq), Xantphos (0.2 eq), and cesium carbonate (2.0 eq).

-

Add anhydrous 1,4-dioxane to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter it through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography followed by preparative HPLC to obtain this compound.

Quantitative Data Summary

| Step | Product | Typical Yield (%) | Purity (by HPLC) | Analytical Data |

| 1 | N1-(4-chloro-2-nitrophenyl)-N2-morpholinoethan-1,2-diamine | 60-75% | >95% | 1H NMR, LC-MS |

| 2 | N1-(2-amino-4-chlorophenyl)-N2-morpholinoethan-1,2-diamine | 70-85% | >95% | 1H NMR, LC-MS |

| 3 | This compound | 30-50% | >98% | 1H NMR, 13C NMR, HRMS |

Visualizations

Signaling Pathway

Caption: Role of this compound in targeted protein degradation.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for Utilizing DCAF1 Binders in Cellular Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) being a key technology. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][2] While much of the initial focus has been on E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL), resistance mechanisms, such as the downregulation of the ligase, can limit their efficacy.[3][4][5] DDB1 and CUL4 Associated Factor 1 (DCAF1) has emerged as a promising alternative E3 ligase substrate receptor for TPD. DCAF1 is a component of the CRL4DCAF1 E3 ubiquitin ligase complex and has been shown to be essential in various cellular processes. This document provides detailed protocols for the application of DCAF1 binders, typically as part of a PROTAC, in cellular assays to induce and quantify the degradation of a target protein.

Mechanism of Action: DCAF1-Mediated Protein Degradation

DCAF1 binders are integral components of PROTACs designed to hijack the CRL4DCAF1 E3 ligase complex. The PROTAC molecule simultaneously binds to the target protein and DCAF1, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.

Caption: Mechanism of DCAF1-mediated targeted protein degradation by a PROTAC.

Experimental Protocols

This section details the step-by-step protocols for key cellular assays to evaluate the efficacy of DCAF1 binder-containing PROTACs.

Protocol 1: Target Protein Degradation Assay via Western Blotting

This protocol is a fundamental method to assess the reduction in the level of a target protein following treatment with a DCAF1-based PROTAC.

Materials:

-

Cell line expressing the target protein of interest (e.g., HEK293T, TMD8)

-

Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS)

-

DCAF1-based PROTAC and relevant controls (e.g., DCAF1 binder alone, target binder alone)

-

DMSO (for compound dilution)

-

Proteasome inhibitor (e.g., Bortezomib, MG132) and NEDD8-activating enzyme (NAE) inhibitor (e.g., MLN4924) as mechanistic controls

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (target protein, loading control e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a dilution series of the DCAF1-based PROTAC and controls in cell culture medium. A typical concentration range could be from 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%.

-

Cell Treatment: Aspirate the old medium from the cells and add the medium containing the diluted compounds. For mechanistic validation, co-treat cells with the PROTAC and a proteasome inhibitor or NAE inhibitor. Incubate for the desired time period (e.g., 2, 6, or 24 hours).

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

-

Western Blotting:

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the DMSO-treated control. Plot the percentage of degradation against the compound concentration to determine the DC50 (concentration at which 50% degradation is achieved).

Protocol 2: In-Cell Target Engagement via Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that the DCAF1 binder engages with DCAF1 inside the cell, which can be a critical step in confirming the mechanism of action.

Materials:

-

Cell line of interest (e.g., NCI-H460)

-

DCAF1 binder or PROTAC

-

Complete cell culture medium

-

PBS

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Lysis buffer (e.g., PBS with protease inhibitors and freeze-thaw cycles)

-

Western blotting or ELISA reagents

Procedure:

-

Cell Treatment: Culture cells to high confluency. Treat the cells with the DCAF1 binder at a desired concentration (e.g., 40 µM) or with DMSO as a vehicle control for 1 hour at 37°C.

-

Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Thermal Shift: Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

Analysis: Collect the supernatant and analyze the amount of soluble DCAF1 at each temperature point by Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble DCAF1 as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the binder indicates target engagement. The EC50 for cellular target engagement can be determined by performing the assay with varying compound concentrations at a fixed temperature.

Protocol 3: Cell Viability Assay

It is important to assess the cellular toxicity of DCAF1 binders and PROTACs, as some have been reported to cause toxicity at higher concentrations.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

DCAF1-based PROTAC or binder

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the compound, similar to the degradation assay. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

-

Incubation: Incubate the plate for the same duration as the degradation assay (e.g., 24, 48, or 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measurement: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control wells. Plot the percentage of cell viability against the compound concentration to determine the IC50 (concentration at which 50% of cell growth is inhibited).

Data Presentation

Quantitative data for DCAF1 binders and derived PROTACs should be summarized for clear comparison.

Table 1: Binding Affinity and Cellular Engagement of DCAF1 Binders

| Compound | Assay Type | Target | KD (nM) | IC50 (nM) | Cellular EC50 (µM) | Reference |

| 13 | SPR | DCAF1(WDR) | 93 | - | - | |

| 13 | TR-FRET | DCAF1(WDR) | - | 230 | - | |

| OICR-8268 (26e) | SPR | DCAF1 | 38 | - | 10 (CETSA) |

Table 2: Degradation Potency of DCAF1-based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Max Degradation (%) | Time (h) | Reference |

| DBr-1 | BRD9-HiBiT | HEK293 | 193 | >90 | 2 | |

| DBt-10 | BTK | TMD8 | <10 | ~95 | 24 | |

| DDa-1 | ABL1 | HEK293T | ~500 | >75 | 6 | |

| VZ185 (VHL-based) | BRD9-HiBiT | HEK293 | 1.8 | >95 | 2 | |

| dBRD9 (CRBN-based) | BRD9-HiBiT | HEK293 | 1.1 | >95 | 2 |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel DCAF1-based PROTAC.

Caption: General experimental workflow for DCAF1 PROTAC evaluation.

Conclusion

The use of DCAF1 binders in the context of PROTACs offers a valuable strategy for targeted protein degradation, particularly in overcoming resistance to other E3 ligase-based degraders. The protocols outlined in this document provide a comprehensive framework for researchers to effectively screen and characterize DCAF1-based degraders in cellular settings. Careful execution of these assays, including appropriate controls, will yield reliable data on the potency, efficacy, and cellular effects of these novel therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance [ideas.repec.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Researcher's Guide to Developing DCAF1-Based Proteolysis Targeting Chimeras (PROTACs)

Application Notes and Protocols for Drug Development Professionals

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the development of Proteolysis Targeting Chimeras (PROTACs) that hijack the DCAF1 E3 ubiquitin ligase substrate receptor. These application notes cover the essential background, key experimental procedures, and data interpretation necessary for advancing DCAF1-based PROTACs from conception to preclinical evaluation.

Introduction to DCAF1-Based PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

While much of the initial PROTAC development has focused on recruiting the VHL and Cereblon E3 ligases, there is a growing interest in expanding the repertoire of utilized E3 ligases to overcome potential resistance mechanisms and broaden the scope of degradable targets. DDB1 and CUL4 associated factor 1 (DCAF1), a substrate receptor for the Cullin-RING Ligase 4 (CRL4) complex, has emerged as a promising alternative.[2] DCAF1 is implicated in various cellular processes and its role in several cancers makes it an attractive target for therapeutic intervention.[1][3]

This guide will walk you through the critical steps of developing a DCAF1-based PROTAC, from initial design considerations to key validation assays.

Design and Synthesis of DCAF1-Based PROTACs

The design of a DCAF1-based PROTAC involves the selection of three key components: a DCAF1 ligand, a ligand for the protein of interest (POI), and a linker to connect them.

DCAF1 Ligands: Several small molecule ligands that bind to the WD40 repeat domain of DCAF1 have been identified. A notable example is OICR-8268, which binds to DCAF1 with a dissociation constant (Kd) of 38 nM.[4] Another class of ligands includes azetidine (B1206935) acrylamides, which can covalently and site-specifically react with a cysteine residue (C1113) in DCAF1. The choice of the DCAF1 ligand can influence the binding affinity, selectivity, and overall efficacy of the PROTAC.

POI Ligands: The selection of the POI ligand is dictated by the target protein to be degraded. This ligand should exhibit high affinity and selectivity for the POI. For instance, the well-characterized bromodomain inhibitor JQ1 has been incorporated into DCAF1-based PROTACs to target BRD4.

Linker: The linker plays a crucial role in optimizing the formation of a stable and productive ternary complex between DCAF1, the PROTAC, and the POI. The length, composition, and attachment points of the linker can significantly impact the degradation efficiency (DC50 and Dmax values) of the PROTAC. Polyethylene glycol (PEG) linkers of varying lengths are commonly used to systematically explore the optimal linkerology.

Key Experimental Assays and Protocols

The following sections provide detailed protocols for the essential experiments required to characterize and validate DCAF1-based PROTACs.

Binding Assays

Purpose: To determine the binding affinity of the PROTAC to both DCAF1 and the target protein, and to assess the formation of the ternary complex.

Protocol: Fluorescence Polarization (FP) Assay

This protocol describes a competitive binding assay to measure the affinity of a PROTAC for DCAF1.

Materials:

-

Purified DCAF1 protein

-

Fluorescently labeled tracer ligand for DCAF1

-

DCAF1-based PROTAC

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Tracer Titration: To determine the optimal tracer concentration, perform a serial dilution of the fluorescently labeled DCAF1 ligand in the assay buffer and measure the fluorescence polarization. Select a concentration that gives a stable and robust signal, typically in the low nanomolar range.

-

Protein Titration: Serially dilute the DCAF1 protein in assay buffer and add to wells containing the fixed concentration of the tracer. This will determine the concentration of DCAF1 required to achieve a significant shift in polarization.

-

Competitive Binding Assay: a. Prepare a solution of DCAF1 protein and the fluorescent tracer in the assay buffer at concentrations determined from the previous steps. b. Serially dilute the DCAF1-based PROTAC in the assay buffer. c. In a 384-well plate, add the DCAF1/tracer solution to each well. d. Add the serially diluted PROTAC or vehicle control (e.g., DMSO) to the wells. e. Incubate the plate at room temperature for 30-60 minutes, protected from light. f. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the PROTAC concentration. Fit the data to a suitable binding model to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Ubiquitination Assay

Purpose: To confirm that the DCAF1-based PROTAC can induce the ubiquitination of the target protein in a reconstituted system.

Protocol: In Vitro Ubiquitination Assay

Materials:

-

Recombinant Human E1 enzyme (e.g., UBE1)

-

Recombinant Human E2 enzyme (e.g., UBE2D2)

-

Recombinant Human CRL4A-DDB1-DCAF1 complex

-

Recombinant Human Ubiquitin